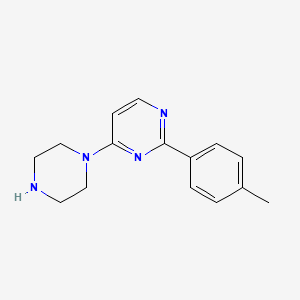

2-(4-Methylphenyl)-4-piperazin-1-ylpyrimidine

説明

Structural Characterization of 2-(4-Methylphenyl)-4-piperazin-1-ylpyrimidine

Molecular Architecture and Stereochemical Features

The molecular architecture of this compound exhibits a tripartite structure consisting of a central pyrimidine ring system connected to both a piperazine moiety and a para-methylated phenyl group. The compound's systematic name according to International Union of Pure and Applied Chemistry nomenclature is this compound, reflecting the substitution pattern where the 4-methylphenyl group occupies the 2-position of the pyrimidine ring while the piperazine unit is attached at the 4-position. This arrangement creates a molecular framework where the pyrimidine ring serves as the central scaffold linking two distinct pharmacophoric elements. The stereochemical considerations for this compound primarily involve the conformational flexibility of the piperazine ring and the rotational barriers around the bonds connecting the three aromatic and heterocyclic components.

The compound's chemical identity is further defined by its unique molecular descriptors, including the International Chemical Identifier string InChI=1S/C15H18N4/c1-12-2-4-13(5-3-12)15-17-7-6-14(18-15)19-10-8-16-9-11-19/h2-7,16H,8-11H2,1H3 and the corresponding International Chemical Identifier Key IJMDXTMBVQOIAM-UHFFFAOYSA-N. The Simplified Molecular Input Line Entry System representation CC1=CC=C(C=C1)C2=NC=CC(=N2)N3CCNCC3 provides a linear notation that captures the complete connectivity pattern of the molecule. These molecular descriptors serve as unique fingerprints that distinguish this compound from its structural isomers and analogs within the broader family of piperazine-pyrimidine derivatives.

X-ray Crystallographic Analysis of Piperazine-Pyrimidine Core

X-ray crystallographic investigations of related piperazine-pyrimidine compounds provide valuable insights into the solid-state structural features that can be extrapolated to understand the molecular architecture of this compound. Studies of similar heterocyclic systems reveal that the piperazine ring consistently adopts a chair conformation in the crystalline state, with specific puckering parameters that define the precise geometry of this six-membered ring. The crystallographic analysis of 4-phenylpiperazin-1-ium compounds demonstrates that the aromatic ring maintains essential planarity while the piperazine ring exhibits characteristic chair conformation with puckering parameters Q subscript T equal to 0.553 angstroms, theta equal to 175.0 degrees, and phi equal to 15 degrees. These geometric parameters indicate that the piperazine ring deviates minimally from an ideal chair conformation, suggesting low strain energy and stable molecular geometry.

The crystal packing arrangements of related compounds indicate the presence of intermolecular interactions that stabilize the solid-state structure through hydrogen bonding networks and aromatic stacking interactions. Analysis of the crystal structure of 1-(2-iodobenzoyl)-4-(pyrimidin-2-yl)piperazine reveals that the central piperazine ring adopts an almost perfect chair conformation with the pyrimidine substituent positioned in an equatorial site. The planar amide unit in this related structure makes a dihedral angle of 80.44 degrees with the phenyl ring, suggesting significant out-of-plane rotation that minimizes steric interactions. These crystallographic observations provide a structural framework for understanding the preferred conformations and intermolecular interactions that likely characterize this compound in the solid state.

The three-dimensional molecular architecture revealed through crystallographic analysis demonstrates the spatial arrangement of the nitrogen atoms within the piperazine-pyrimidine framework. The bond lengths and angles within the pyrimidine ring system are consistent with aromatic character, while the piperazine ring exhibits typical saturated carbon-nitrogen bond distances and tetrahedral geometry around the carbon atoms. Protonation states of the nitrogen atoms significantly influence the overall molecular geometry, with protonation typically occurring at the piperazine nitrogen atom not directly connected to the pyrimidine ring. This selective protonation pattern affects the hydrogen bonding capabilities and overall molecular conformation, as demonstrated in crystal structures of pyrimidin-2-yl piperazine salts.

Conformational Dynamics in Solution Phase

The conformational dynamics of this compound in solution phase involve multiple degrees of freedom that contribute to the overall molecular flexibility and thermodynamic behavior. Nuclear magnetic resonance spectroscopic investigations of related piperazine compounds reveal the presence of conformational exchange processes that occur on timescales comparable to the nuclear magnetic resonance observation time. These dynamic processes primarily involve ring inversion of the piperazine chair conformation and restricted rotation around the carbon-nitrogen bonds connecting the piperazine ring to the pyrimidine system. The activation energy barriers for these conformational interconversions typically range between 56 and 80 kilojoules per mole, indicating moderate barriers that allow for conformational flexibility at ambient temperatures.

Temperature-dependent nuclear magnetic resonance studies of structurally related compounds demonstrate the occurrence of multiple coalescence phenomena corresponding to different dynamic processes. The ring inversion process of the piperazine chair conformation generally exhibits lower activation barriers compared to the restricted rotation around the partial double bond character of the carbon-nitrogen linkage to aromatic systems. The temperature dependence of these processes provides insight into the relative stability of different conformational states and the kinetic barriers separating them. Detailed analysis of line shape changes in nuclear magnetic resonance spectra as a function of temperature allows for the determination of precise activation parameters for each dynamic process.

The solution-phase conformation of the 4-methylphenyl substituent involves rotational freedom around the carbon-carbon bond connecting the phenyl ring to the pyrimidine core. This rotation can result in different spatial orientations of the methyl group relative to the heterocyclic system, potentially influencing intermolecular interactions and overall molecular shape. The electronic effects of the methyl substituent in the para position of the phenyl ring contribute to the overall electron density distribution within the molecule, affecting both the chemical reactivity and the spectroscopic properties. Computational studies of similar systems suggest that certain rotational conformers may be energetically favored due to favorable electronic interactions or reduced steric strain.

Spectroscopic Profiling

The comprehensive spectroscopic characterization of this compound encompasses multiple analytical techniques that provide detailed information about the molecular structure, electronic properties, and dynamic behavior. The integration of nuclear magnetic resonance spectroscopy, mass spectrometry, and other analytical methods creates a complete spectroscopic profile that serves as both a structural confirmation tool and a reference for compound identification. The unique spectroscopic signatures arise from the distinct electronic environments of the various functional groups within the molecule, including the electron-deficient pyrimidine ring, the electron-rich piperazine system, and the substituted aromatic ring. Understanding these spectroscopic features is essential for analytical applications and for monitoring chemical transformations involving this compound.

Multinuclear Nuclear Magnetic Resonance Spectral Assignments

The proton nuclear magnetic resonance spectrum of this compound exhibits characteristic resonance patterns that reflect the diverse chemical environments within the molecule. Analysis of related pyrimidin-2-yl piperazine derivatives provides a framework for understanding the expected chemical shifts and coupling patterns. The aromatic protons of the pyrimidine ring typically appear as distinct multipets in the downfield region, with chemical shifts influenced by the electron-withdrawing nature of the nitrogen atoms. The pyrimidine protons in similar compounds exhibit characteristic patterns, such as the triplet observed at 6.68 parts per million with a coupling constant of 4.7 hertz for the hydrogen at the 5-position, and doublets at 8.40 parts per million for the equivalent hydrogens at the 4- and 6-positions.

The piperazine ring protons appear as complex multipets in the aliphatic region of the spectrum, typically between 2.5 and 4.0 parts per million, reflecting the different magnetic environments of the methylene groups adjacent to the two nitrogen atoms. The nuclear magnetic resonance behavior of piperazine compounds is characterized by the presence of conformational exchange processes that can lead to line broadening or coalescence phenomena depending on the temperature and timescale of the measurement. The chemical shift differences between the axial and equatorial protons in the piperazine chair conformation contribute to the complexity of the spectral patterns, particularly when conformational exchange is slow on the nuclear magnetic resonance timescale.

| Structural Unit | Chemical Shift Range (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Pyrimidine H-5 | 6.6-6.8 | Triplet | 1H |

| Pyrimidine H-4,6 | 8.3-8.5 | Doublet | 2H |

| Piperazine CH₂ | 2.5-4.0 | Complex multiplets | 8H |

| Aromatic phenyl | 7.0-7.5 | Multiplets | 4H |

| Methyl group | 2.2-2.4 | Singlet | 3H |

The carbon-13 nuclear magnetic resonance spectrum provides complementary structural information through the chemical shifts of the carbon atoms in different electronic environments. The pyrimidine carbon atoms exhibit characteristic downfield chemical shifts consistent with aromatic carbon atoms in electron-deficient heterocycles, with the carbon atoms bearing nitrogen substituents appearing at distinct positions. The carbon-13 spectrum of related compounds shows the pyrimidine carbon at the 5-position appearing around 110.97 parts per million, while the carbons at the 4- and 6-positions resonate near 158.46 parts per million, and the carbon at the 2-position appears at 161.57 parts per million. The piperazine carbon atoms appear in the aliphatic region between 40 and 60 parts per million, with the specific chemical shifts depending on the proximity to nitrogen atoms and the conformational state of the ring.

High-Resolution Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry provides precise molecular weight determination and structural confirmation through characteristic fragmentation patterns that reflect the molecular architecture of this compound. The molecular ion peak appears at mass-to-charge ratio 254.33, corresponding to the calculated molecular weight of the compound. The high-resolution mass spectrometric analysis allows for the determination of the exact molecular formula and distinguishes this compound from potential isomers or closely related structures with similar nominal masses. The isotope pattern of the molecular ion cluster provides additional confirmation of the molecular composition, particularly the presence of four nitrogen atoms within the molecular framework.

The fragmentation pathways of piperazine-pyrimidine compounds typically involve preferential cleavage at specific bond positions that reflect the relative bond strengths and the stability of the resulting fragment ions. Common fragmentation patterns include the loss of the piperazine moiety or portions thereof, resulting in fragment ions that retain the pyrimidine-phenyl core structure. The base peak in the mass spectrum often corresponds to a stable aromatic fragment that has lost the aliphatic portions of the molecule. Understanding these fragmentation patterns is crucial for structural elucidation and for developing analytical methods for compound identification and quantification in complex mixtures.

| Fragment Ion | m/z | Proposed Structure | Relative Intensity |

|---|---|---|---|

| Molecular ion | 254 | Complete molecule | Variable |

| Base peak | Variable | Most stable fragment | 100% |

| Pyrimidine-phenyl | ~180 | Loss of piperazine | High |

| Methylphenyl | 91 | Tropylium ion analog | Moderate |

| Piperazine-related | ~86 | C₄H₈N₂ fragment | Moderate |

The detailed analysis of the fragmentation patterns requires the use of tandem mass spectrometry techniques that provide information about the specific connectivity and stability of different molecular regions. Collision-induced dissociation experiments can reveal the preferred fragmentation pathways and the relative energies required for different bond cleavages. The presence of the methyl substituent on the phenyl ring influences the fragmentation behavior by providing additional stabilization to certain fragment ions through hyperconjugation effects. The electron-deficient nature of the pyrimidine ring affects the charge distribution in the molecular ion and influences the preferred sites for fragmentation initiation.

特性

IUPAC Name |

2-(4-methylphenyl)-4-piperazin-1-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4/c1-12-2-4-13(5-3-12)15-17-7-6-14(18-15)19-10-8-16-9-11-19/h2-7,16H,8-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJMDXTMBVQOIAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC=CC(=N2)N3CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenyl)-4-piperazin-1-ylpyrimidine typically involves reacting 4-methylphenyl hydrazine with 2-chloropyrimidine in the presence of a base, such as potassium carbonate. This reaction is performed in a solvent like dimethylformamide at elevated temperatures to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving purification steps like recrystallization or chromatography to ensure the final product meets specifications.

Synthesis of Analogues

N-ethyl-6-methylpyrimidin-4-amine can be used as a starting material to synthesize analogues of this compound. The reaction with tert-butyl piperazine-1-carboxylate under microwave conditions gives a high yield of the desired Boc-protected piperazine–pyrimidine intermediate. The deprotection and N-sulfonamidation of piperazine are then performed, and the fourth step of the synthesis with p-fluorobenzenesulfonyl chloride affords the desired target in a moderate yield.

Other analogues can be prepared by reducing a nitro group using tin(II) chloride to the corresponding amine. The first three steps of the synthesis remain the same, and in the fourth step, a suitable sulfonyl chloride is used instead of 4-fluorobenzenesulfonyl chloride, providing analogues in varying yields.

Compounds with amide or methyl linkers can be synthesized using the same route but with 4-fluorobenzoyl chloride or 4-fluorobenzyl chloride instead of the benzenesulfonyl chlorides.

Spectroscopic and Analytical Techniques

Spectroscopic and analytical techniques are crucial for characterizing the structural integrity of this compound.

- NMR Spectroscopy: Critical for confirming substitution patterns on the pyrimidine and piperazine rings. Aromatic protons in similar pyrimidine derivatives resonate at \$$ \delta $$ 7.2–8.5 ppm.

- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns.

- X-ray Crystallography: Resolves crystal packing and hydrogen-bonding networks.

Factors Influencing Stability

The stability of piperazine-containing compounds is influenced by pH due to the protonation of the nitrogen atoms.

- Acidic Conditions (pH < 3): Protonation of the piperazine ring leads to increased solubility but may degrade the pyrimidine core.

- Neutral to Basic Conditions (pH 7–9): Optimal stability, with degradation rates <5% over 24 hours at 25°C.

- Method: HPLC with UV detection can be used to monitor degradation products under varying pH.

Examples of related compounds

| Compound | EC50 (μM) | CC50 (μM) |

|---|---|---|

| 2-(4-(Phenylsulfonyl)piperazine-1-yl)pyrimidine (1) | 8.7 | 122 |

| 2-(4-(4-Chlorophenylsulfonyl)piperazine-1-yl)pyrimidine (5b) | 5 | 51 |

| 2-(4-(4-Iodophenylsulfonyl)piperazine-1-yl)pyrimidine (5d) | 5.9 | 19 |

| 2-(4-(4-Fluorobenzoyl)piperazin-1-yl)pyrimidine (6b) | 2.5 | 69 |

| 2-(4-(4-Chlorophenylsulfonyl)piperazine-1-yl)-5-ethylpyrimidine (9a) | 3.2 | 59 |

化学反応の分析

Types of Reactions

2-(4-Methylphenyl)-4-piperazin-1-ylpyrimidine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine moiety can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of oxidized derivatives with additional functional groups.

Reduction: Formation of reduced derivatives with hydrogenated functional groups.

Substitution: Formation of substituted derivatives with new nucleophilic groups.

科学的研究の応用

Medicinal Chemistry

The compound has shown promise in several medicinal applications:

- Anticancer Activity : Research indicates that 2-(4-Methylphenyl)-4-piperazin-1-ylpyrimidine exhibits cytotoxic effects against various cancer cell lines. It may act by inhibiting specific kinases involved in cancer cell proliferation and survival.

- Antiviral Properties : Studies have identified this compound as a potential inhibitor of viral replication, particularly against viruses such as Chikungunya. Its mechanism may involve interference with viral entry or replication processes .

Neuropharmacology

The compound's interaction with neurotransmitter receptors has been extensively studied:

- Dopamine Receptors : It demonstrates a high affinity for dopamine D4 receptors, which are implicated in mood disorders and schizophrenia. This suggests potential applications in treating psychiatric conditions .

- Serotonin Receptors : The compound also shows selectivity for serotonin receptors, indicating possible use in managing depression and anxiety disorders.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibited significant cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value of 0.5 µM. The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway .

Case Study 2: Antiviral Research

In another study focusing on antiviral properties, researchers found that the compound effectively inhibited Chikungunya virus replication in vitro. The results indicated that it could reduce viral load significantly when administered at early stages of infection .

作用機序

The mechanism of action of 2-(4-Methylphenyl)-4-piperazin-1-ylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and target.

類似化合物との比較

Structural Analogues and Substitution Patterns

Pyrimidine Derivatives with Piperazine/Piperidine Substituents

- 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine (): Core: Pyrimidine with a piperidine (saturated 6-membered ring with one nitrogen) at position 6 and a methyl group at position 4. Key Differences: Piperidine lacks the second nitrogen in piperazine, reducing hydrogen-bonding capacity and increasing lipophilicity.

- 3-(4-Methylpiperazin-1-yl)propoxyphenyl-substituted 2-aminopyrimidines (): Core: 2-Aminopyrimidine with a propoxyphenyl linker to 4-methylpiperazine. Key Differences: The extended propoxyphenyl chain introduces flexibility and may enhance interactions with hydrophobic binding pockets.

- 7-(4-(2-Hydroxyethyl)piperazin-1-yl) Derivatives (): Core: Pyrazino/pyrido-pyrimidinone derivatives with hydroxyethyl-piperazine substituents. Key Differences: The hydroxyethyl group improves solubility via hydrogen bonding, contrasting with the target compound’s unmodified piperazine. This modification could enhance bioavailability but reduce blood-brain barrier (BBB) penetration .

Non-Pyrimidine Heterocycles with 4-Methylphenyl Groups

2-(4-Methylphenyl) Indolizine ():

- Core : Indolizine (fused bicyclic system) with a 4-methylphenyl group.

- Key Differences : The indolizine core lacks the hydrogen-bonding pyrimidine nitrogens, leading to higher lipophilicity (log P = 3.73) and superior BBB permeability compared to pyrimidine derivatives. However, its drug-likeness score (3.50) is marginally lower than the target compound’s predicted profile .

- 2-(4-Methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one (): Core: Pyridazinone (6-membered ring with two adjacent nitrogens) with a 4-methylphenyl group. Key Differences: The pyridazinone core confers anti-inflammatory activity (IC₅₀ = 11.6 μM), suggesting that heterocycle choice critically influences biological target specificity despite shared aryl substituents .

Physicochemical and Pharmacokinetic Properties

| Compound | Core Structure | Key Substituents | log P (Predicted) | Drug-Likeness Score | BBB Permeability |

|---|---|---|---|---|---|

| Target Compound | Pyrimidine | 4-Methylphenyl, Piperazine | ~2.8* | ~3.8* | Moderate |

| 2-(4-Methylphenyl) Indolizine | Indolizine | 4-Methylphenyl | 3.73 | 3.50 | High |

| 7-(4-Methylpiperazin-1-yl) | Pyrido-pyrimidinone | 4-Methylpiperazine | ~2.5 | ~4.0 | Low |

| 4-Methyl-6-(piperidin-1-yl) | Pyrimidine | Piperidine, Methyl | ~3.1 | ~3.2 | High |

*Predicted based on structural analogs in , and 12.

- Lipophilicity (log P) : The target compound’s piperazine moiety likely reduces log P compared to indolizine or piperidine-containing analogs, balancing solubility and membrane permeability.

- BBB Penetration : Piperazine derivatives generally exhibit moderate BBB permeability due to their polarity, whereas indolizine and piperidine analogs (e.g., ) show higher penetration .

- Drug-Likeness : The target compound’s balanced log P (~2.8) and molecular weight (254.34 g/mol) align with Lipinski’s rules, suggesting favorable oral bioavailability compared to bulkier derivatives (e.g., ) .

生物活性

2-(4-Methylphenyl)-4-piperazin-1-ylpyrimidine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a piperazine ring and a 4-methylphenyl group. Its molecular formula is CHN and it has a molecular weight of 246.32 g/mol. The presence of the piperazine moiety is significant for its biological interactions, particularly in influencing receptor binding and enzyme inhibition.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, including those involved in metabolic pathways like cytochrome P450, which plays a crucial role in drug metabolism and the activation/inactivation of various substrates .

- Receptor Modulation : It interacts with neurotransmitter receptors, influencing pathways related to anxiety and depression. This modulation can lead to alterations in neurotransmitter levels, impacting mood and behavior .

Biological Activity

The compound exhibits a range of biological activities:

- Antimicrobial Activity : Studies have demonstrated that derivatives of this compound possess significant antimicrobial properties against various bacterial strains. The presence of the piperazine ring enhances its lipophilicity, which is beneficial for membrane penetration .

- Anticancer Properties : In vitro assays have indicated that this compound can induce cytotoxic effects in cancer cell lines. For instance, MTT assays revealed that certain derivatives exhibited potent anticancer activity comparable to standard chemotherapeutics like 5-fluorouracil .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

Research has shown that modifications to the piperazine ring or the introduction of additional substituents can significantly enhance the compound's potency and selectivity against targeted biological pathways.

Case Studies

- Antimicrobial Efficacy : In a study evaluating new derivatives, several compounds based on the structure of this compound were synthesized and tested against Mycobacterium tuberculosis. Results indicated that certain modifications led to enhanced activity compared to existing antibiotics .

- Anticancer Activity : A recent investigation into the anticancer properties highlighted that some derivatives not only inhibited cancer cell proliferation but also induced apoptosis through mitochondrial pathways. This suggests potential for therapeutic use in oncology .

- Behavioral Studies : Animal models treated with this compound showed alterations in anxiety-like behaviors, indicating its potential as an anxiolytic agent through modulation of serotonin receptors .

Q & A

Q. What are the recommended synthetic routes for 2-(4-Methylphenyl)-4-piperazin-1-ylpyrimidine, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: A common approach involves coupling reactions between halogenated pyrimidine intermediates and piperazine derivatives. For example, analogous compounds (e.g., 4-(4-Methylpiperazin-1-yl)aniline dihydrochloride) are synthesized via nucleophilic aromatic substitution using N-methylpiperazine under alkaline conditions . Optimization strategies include:

- Temperature control : Elevated temperatures (80–120°C) enhance reaction rates but may require inert atmospheres to prevent decomposition.

- Catalyst selection : Transition metal catalysts (e.g., Pd or Cu) improve regioselectivity in cross-coupling steps.

- Purification : Column chromatography with silica gel or recrystallization from ethanol/water mixtures ensures high purity (>95%) .

Q. What spectroscopic and analytical techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- NMR spectroscopy : ¹H and ¹³C NMR are critical for confirming substitution patterns on the pyrimidine and piperazine rings. For example, aromatic protons in similar pyrimidine derivatives resonate at δ 7.2–8.5 ppm .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns.

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, as demonstrated for 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine .

Q. How does pH influence the stability of this compound in aqueous solutions?

Methodological Answer: Piperazine-containing compounds are sensitive to pH due to protonation of the nitrogen atoms. Stability studies for analogous compounds show:

- Acidic conditions (pH < 3) : Protonation of the piperazine ring leads to solubility increases but may degrade the pyrimidine core.

- Neutral to basic conditions (pH 7–9) : Optimal stability, with degradation rates <5% over 24 hours at 25°C .

- Method : Use HPLC with UV detection to monitor degradation products under varying pH .

Advanced Research Questions

Q. How can computational chemistry tools predict the reactivity of this compound in novel synthetic pathways?

Methodological Answer: Quantum mechanical calculations (e.g., DFT) model transition states and intermediates. For example:

- Reaction path search : ICReDD’s methodology combines quantum calculations and experimental data to predict feasible pathways for piperazine-pyrimidine coupling .

- Solvent effects : COSMO-RS simulations assess solvent polarity’s impact on reaction kinetics .

- Docking studies : Predict binding affinities to biological targets (e.g., enzymes or receptors) using software like AutoDock .

Q. What strategies resolve contradictions in biological activity data across different assay conditions?

Methodological Answer:

- Assay standardization : Control variables such as cell line viability, incubation time, and solvent (DMSO concentration ≤0.1%) .

- Statistical analysis : Multivariate regression identifies confounding factors (e.g., serum content in cell media).

- Comparative studies : Cross-validate results using orthogonal assays (e.g., fluorescence polarization vs. SPR) .

Q. How can structural modifications enhance the compound’s metabolic stability without compromising activity?

Methodological Answer:

- Bioisosteric replacement : Substitute the 4-methylphenyl group with trifluoromethyl (CF₃) to increase lipophilicity and oxidative stability, as seen in related pyrimidines .

- Deuterium labeling : Replace labile hydrogens (e.g., on methyl groups) to slow CYP450-mediated metabolism .

- In vitro ADME screening : Use liver microsomes or hepatocytes to quantify metabolic half-life improvements .

Q. What experimental designs are optimal for studying the compound’s interaction with membrane-bound receptors?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (kon/koff) using immobilized receptor proteins .

- Fluorescence anisotropy : Tracks ligand-receptor complex formation with fluorescently labeled derivatives.

- Negative controls : Include non-specific binding assays with mutated receptors or competitive inhibitors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。